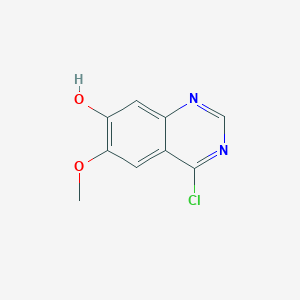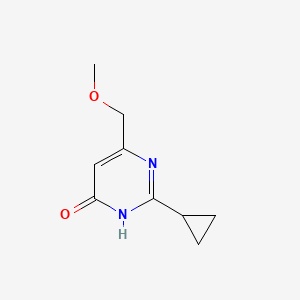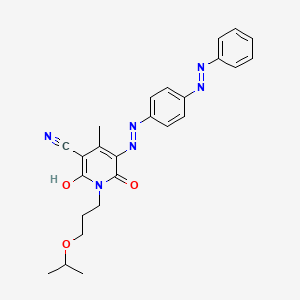![molecular formula C12H15N3S B1489770 (1-(Benzo[d]tiazol-2-il)pirrolidin-2-il)metanamina CAS No. 1248293-61-9](/img/structure/B1489770.png)
(1-(Benzo[d]tiazol-2-il)pirrolidin-2-il)metanamina
Descripción general
Descripción
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H15N3S and its molecular weight is 233.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias
Compuestos con una estructura similar a “(1-(Benzo[d]tiazol-2-il)pirrolidin-2-il)metanamina” han sido sintetizados y analizados por sus propiedades antiinflamatorias . Estos compuestos fueron evaluados por su actividad antiinflamatoria y mostraron resultados prometedores .
Actividad Antioxidante
Los derivados de tiazol, que incluyen “this compound”, se ha encontrado que exhiben propiedades antioxidantes . Los antioxidantes son cruciales para proteger al cuerpo del daño por radicales libres.
Actividad Analgésica
Los derivados de tiazol también se ha encontrado que tienen propiedades analgésicas (alivian el dolor) . Esto los convierte en posibles candidatos para el desarrollo de nuevos medicamentos para el dolor .
Actividad Antimicrobiana
Los compuestos de tiazol se ha encontrado que tienen propiedades antimicrobianas, convirtiéndolos en posibles candidatos para el desarrollo de nuevos fármacos antimicrobianos .
Actividad Antiviral
Los derivados de tiazol se ha encontrado que exhiben propiedades antivirales . Esto sugiere que podrían usarse en el desarrollo de nuevos fármacos antivirales .
Actividad Antitumoral y Citotóxica
Los derivados de tiazol se ha encontrado que tienen actividades antitumorales y citotóxicas . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer .
Actividad Neuroprotectora
Los derivados de tiazol se ha encontrado que tienen propiedades neuroprotectoras . Esto sugiere que podrían usarse en el tratamiento de enfermedades neurodegenerativas .
Actividad Anticonvulsiva
Los derivados de tiazol se ha encontrado que tienen propiedades anticonvulsivas . Esto sugiere que podrían usarse en el tratamiento de la epilepsia y otros trastornos convulsivos .
Mecanismo De Acción
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine likely interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity. For instance, similar compounds have shown to inhibit COX-1 and COX-2 enzymes . The inhibition of these enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway. Under normal conditions, COX enzymes convert arachidonic acid into prostaglandins. When (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine inhibits these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation .
Result of Action
The primary result of the action of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, thereby reducing inflammation .
Análisis Bioquímico
Biochemical Properties
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) . These interactions can modulate the enzymatic activity, leading to changes in cellular redox states and overall cellular health.
Cellular Effects
The effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter metabolic pathways, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, influencing their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine vary with different dosages. Low doses of the compound have been shown to have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses can lead to toxic effects, including cellular damage and impaired organ function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and utilization . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy balance.
Transport and Distribution
The transport and distribution of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine within cells and tissues are essential for understanding its overall impact on cellular function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of (1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanamine is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-8-9-4-3-7-15(9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPAJIGHGXTTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


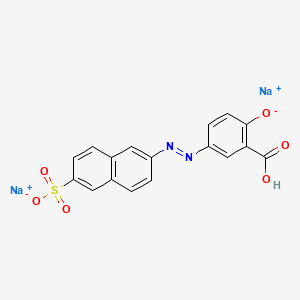
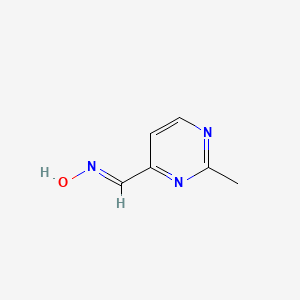
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)
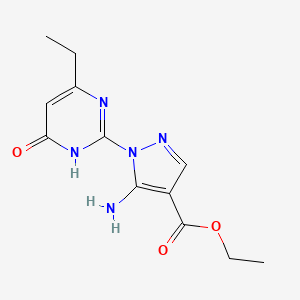
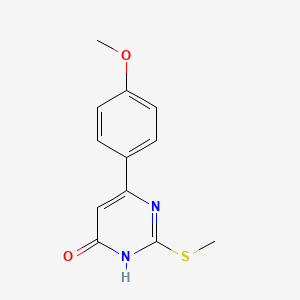
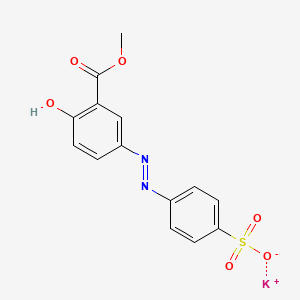
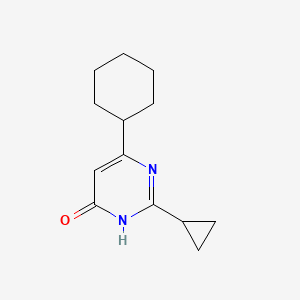
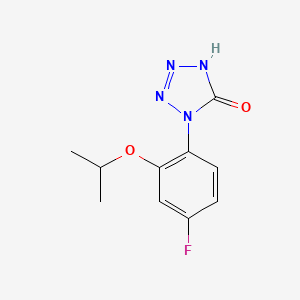
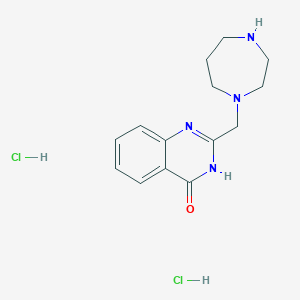

![1h-Pyrazolo[4,3-c]pyridin-4-ol](/img/structure/B1489704.png)
